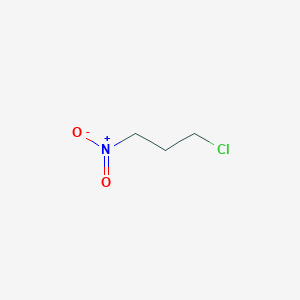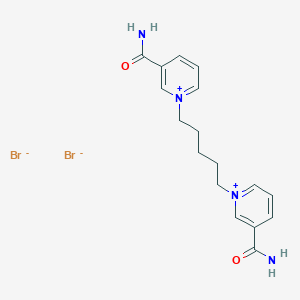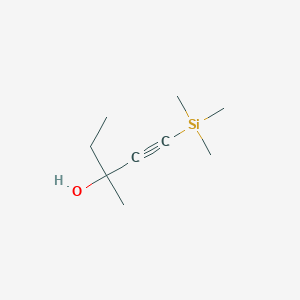![molecular formula C11H14ClNO2 B101804 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide CAS No. 17639-50-8](/img/structure/B101804.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" is a chemical derivative that falls under the category of acetamide compounds. These compounds are known for their various biological activities, including anticancer properties. The research on such compounds is driven by the need to find new therapeutic agents that can effectively target cancer cells with minimal side effects.
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, novel 2-chloro N-aryl substituted acetamide derivatives have been synthesized through a linear synthesis process involving multiple steps, such as acetylation and esterification . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide has been achieved using N-methylaniline and chloracetyl chloride, followed by esterification and ester interchange steps, yielding high purity compounds . These methods provide a framework for the synthesis of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using various spectroscopic techniques such as LCMS, IR, 1H NMR, 13C NMR, and sometimes X-ray diffraction analysis . These techniques allow for the identification of characteristic functional groups and the overall molecular framework, which is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, including 2-acylamino-3-arylamino-1,4-naphthoquinones and angular heterocyclic compounds . These reactions are indicative of the reactivity of the acetamide group when in proximity to other reactive moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the methoxy group can affect the compound's solubility, melting point, and stability. The cytotoxicity of these compounds against various cancer cell lines, such as PANC-1, HepG2, and MCF7, has been evaluated, with some compounds showing significant cytotoxicity, indicating their potential as anticancer agents . The specific properties of "2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide" would need to be determined experimentally, but the related compounds provide a basis for predicting its behavior.
Wissenschaftliche Forschungsanwendungen
Herbicide Metabolism and Environmental Impact
- Metabolism in Liver Microsomes : Acetochlor and related herbicides, including compounds structurally similar to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, undergo complex metabolic pathways involving cytochrome P450 isoforms. These pathways are critical for understanding the environmental and health impacts of these herbicides (Coleman et al., 2000).
- Soil Reception and Activity : Studies on acetochlor and similar herbicides reveal their interaction with soil and plant life, highlighting how different environmental factors affect their efficacy and distribution (Banks & Robinson, 1986).
Chemical Properties and Interactions
- Adsorption and Efficacy : Research on alachlor and metolachlor, which share structural similarities with 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, shows how soil properties influence the adsorption and herbicidal activity of these compounds (Peter & Weber, 1985).
- Molecular Docking Studies : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide have been studied for their inhibitory activity against protein tyrosine phosphatase 1B, a target for antidiabetic drugs, demonstrating the compound's potential in pharmaceutical research (Saxena et al., 2009).
- Water Pollution Potential : Acetochlor, a structurally related compound, has been studied for its leaching behavior and potential for water pollution, which is essential for environmental risk assessment (Balinova, 1997).
Biological and Environmental Interactions
- Anion Coordination in Amide Derivatives : Research on amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, has been conducted to understand their spatial orientations and interactions, relevant for chemistry and material science (Kalita & Baruah, 2010).
- Fungal Metabolism of Herbicides : The fungus Cunninghamella elegans' ability to metabolize metolachlor, a compound related to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide, has been studied to understand biotransformation and potential bioremediation strategies (Pothuluri et al., 1997).
Safety And Hazards
The safety information available indicates that this compound may be dangerous. It has been assigned the hazard statements H302, H312, H315, H318, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-4-2-9(3-5-10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVXORGAOVUQRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368539 |
Source


|
| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
CAS RN |
17639-50-8 |
Source


|
| Record name | 2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)




